molecular formula C13H11N3.H2O4S<br>C13H13N3O4S B1218852 Proflavine sulfate CAS No. 553-30-0

Proflavine sulfate

Cat. No.: B1218852
CAS No.: 553-30-0
M. Wt: 307.33 g/mol
InChI Key: WSFHCKWLECYVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Proflavine hemisulfate plays a significant role in biochemical reactions due to its ability to intercalate into DNA. This intercalation disrupts DNA synthesis and causes high levels of mutation in the copied DNA strands, thereby preventing bacterial reproduction . Proflavine hemisulfate interacts with various biomolecules, including DNA, enzymes, and proteins. It is known to inhibit the activity of the Kir3.2 channel, a type of potassium channel, in a concentration-dependent manner . Additionally, proflavine hemisulfate can cause double-stranded breaks in DNA when exposed to light, further highlighting its interaction with genetic material .

Cellular Effects

Proflavine hemisulfate has profound effects on various types of cells and cellular processes. It is known to cause DNA mutations by intercalating between nucleotide base pairs, leading to base pair deletions or insertions . This mutagenic effect can influence cell signaling pathways, gene expression, and cellular metabolism. Proflavine hemisulfate is also used as a rapid stain for cytological studies, as it stains cytoplasmic structures and nuclei, allowing for the visualization of cell nuclei and the identification of cancer cells . The compound’s ability to disrupt DNA synthesis and cause mutations makes it a potent antibacterial agent, preventing bacterial reproduction .

Molecular Mechanism

The molecular mechanism of action of proflavine hemisulfate involves its ability to intercalate into DNA. This intercalation disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands . Proflavine hemisulfate binds to DNA by inserting itself between the base pairs, causing structural changes that inhibit the replication and transcription processes . This binding interaction with DNA is the primary mechanism through which proflavine hemisulfate exerts its effects. Additionally, the compound can cause double-stranded breaks in DNA when exposed to light, further contributing to its mutagenic and antibacterial properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of proflavine hemisulfate can change over time. The compound is known for its stability when stored at room temperature, but long-term stability data for proflavine contrast solutions are scarce . Proflavine hemisulfate is used as a fluorescence contrast agent in high-resolution optical imaging devices, and its staining properties allow for the visualization of cell nuclei and cytoplasmic structures . The rapid staining capability of proflavine hemisulfate eliminates time-consuming procedures while retaining the benefits of fluorescence imaging

Dosage Effects in Animal Models

The effects of proflavine hemisulfate vary with different dosages in animal models. At lower concentrations, proflavine hemisulfate acts as an effective antibacterial agent by disrupting DNA synthesis and preventing bacterial reproduction . At higher doses, the compound’s mutagenic properties can lead to toxic or adverse effects. Proflavine hemisulfate is known to be toxic and carcinogenic in mammals, which limits its use to surface disinfectants or treatments for superficial wounds . The threshold effects and toxicities observed in animal studies highlight the importance of careful dosage control when using proflavine hemisulfate.

Metabolic Pathways

Proflavine hemisulfate is involved in metabolic pathways that include its interaction with DNA and other biomolecules. The compound’s primary mechanism of action is through DNA intercalation, which disrupts DNA synthesis and leads to mutations . Proflavine hemisulfate does not undergo significant metabolic transformation, and its effects are primarily due to its direct interaction with genetic material . The compound’s ability to cause double-stranded breaks in DNA when exposed to light further emphasizes its role in disrupting cellular processes .

Transport and Distribution

Proflavine hemisulfate is transported and distributed within cells and tissues through its ability to diffuse into cells and intercalate into DNA . The compound’s small amphipathic structure allows it to pass through the lipid bilayer of the cell and nuclear membrane, enabling it to accumulate in and stain the nucleus . This property makes proflavine hemisulfate an effective fluorescent contrast agent for cellular imaging and cytological studies . The compound’s localization within the nucleus allows for the visualization of nuclear structures and the identification of cancer cells .

Subcellular Localization

The subcellular localization of proflavine hemisulfate is primarily within the nucleus, where it exerts its effects by intercalating into DNA . The compound’s ability to bind to DNA and cause structural changes makes it a valuable tool for studying nuclear morphology and identifying cancer cells . Proflavine hemisulfate’s fluorescent properties allow for the visualization of cell nuclei and cytoplasmic structures, providing insights into cellular processes and functions . The compound’s localization within the nucleus is essential for its role as a fluorescent contrast agent and its mutagenic effects on DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

Proflavine sulfate is synthesized from acridine, which undergoes nitration to form 3,6-dinitroacridine. This compound is then reduced to 3,6-diaminoacridine, which is proflavine . The reaction conditions typically involve the use of reducing agents such as iron and hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration and reduction processes. The final product is often purified through crystallization and filtration techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Proflavine sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various proflavine derivatives, which can have different biological and chemical properties .

Comparison with Similar Compounds

Proflavine sulfate is similar to other acridine derivatives, such as acriflavine and quinacrine . it is unique in its ability to cause base pair deletions or insertions rather than substitutions . This property makes it particularly useful in genetic research and antimicrobial applications.

List of Similar Compounds

Properties

IUPAC Name

acridine-3,6-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3.H2O4S/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4/h1-7H,14-15H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFHCKWLECYVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1811-28-5, 553-30-0
Record name 3,6-Acridinediamine, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1811-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Acridinediamine, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=553-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90203821
Record name Proflavine sulfate [NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic powder; [Sigma-Aldrich MSDS]
Record name Proflavine hemisulfate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19748
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

3237-53-4, 553-30-0, 1811-28-5
Record name 3,6-Acridinediamine, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3237-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proflavine sulfate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proflavine hemisulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-Diaminoacridine hemisulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=689004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Proflavine sulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6095
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Proflavine sulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-Acridinediamine, sulfate (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Proflavine sulfate [NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Proflavine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.218
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Proflavine hemisulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.746
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROFLAVINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2961Y60ATP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Proflavine sulfate
Reactant of Route 2
Proflavine sulfate
Reactant of Route 3
Proflavine sulfate
Reactant of Route 4
Proflavine sulfate
Reactant of Route 5
Proflavine sulfate
Reactant of Route 6
Proflavine sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.